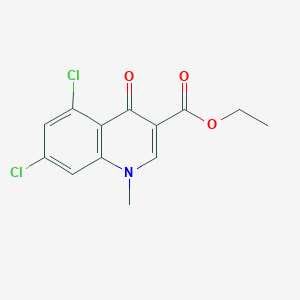

ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with chlorine atoms at positions 5 and 7, a methyl group at position 1, and an ethyl ester at position 2. Its dichloro substitutions likely enhance electron-withdrawing effects, influencing reactivity and interactions in biological systems .

Properties

IUPAC Name |

ethyl 5,7-dichloro-1-methyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3/c1-3-19-13(18)8-6-16(2)10-5-7(14)4-9(15)11(10)12(8)17/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFNVEFUPNNAIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Esterification: The carboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester derivative.

Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled conditions.

Catalysis: Efficient catalysts are used to enhance the reaction rate and yield.

Separation and Purification: Advanced separation techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group at position 4 can be reduced to form the corresponding alcohol.

Oxidation Reactions: The methyl group at position 1 can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

Substitution: Formation of 5,7-diamino or 5,7-dithio derivatives.

Reduction: Formation of 4-hydroxy derivatives.

Oxidation: Formation of 1-carboxy derivatives.

Scientific Research Applications

Ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a precursor in the synthesis of antibacterial agents.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Research: It serves as a model compound for studying quinolone chemistry and reactivity.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for DNA replication and transcription in bacteria. The compound inhibits the activity of these enzymes, leading to the disruption of DNA synthesis and ultimately causing bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with modifications at positions 1, 4, 5, 7, and 3 exhibit distinct physicochemical and biological properties. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Selected 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Derivatives

Key Findings

Substituent Effects on Reactivity and Solubility Chlorine vs. Ester vs. Amide at Position 3: Ethyl esters (e.g., target compound) improve membrane permeability compared to carboxamides (e.g., compound 47), but carboxamides exhibit stronger hydrogen-bonding capacity, critical for target binding .

Biological Activity

- The thioxo derivative (compound 47) demonstrated enhanced hydrogen-bonding interactions in crystal structures, correlating with improved pharmacological activity in preliminary assays .

- The allyl-substituted analog (compound 7) highlighted solvent-dependent synthesis pathways, suggesting tunability for specific applications .

Crystallographic Insights Methoxy-substituted derivatives (e.g., ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) form stable crystals amenable to analysis via SHELX and WinGX, aiding in structure-property relationship studies . Dichloro and methyl groups may disrupt hydrogen-bonding networks compared to methoxy analogs, impacting crystallization behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.